molecular formula C6H10O3S B2613215 1-(1-methanesulfonylcyclopropyl)ethan-1-one CAS No. 2169130-85-0

1-(1-methanesulfonylcyclopropyl)ethan-1-one

Cat. No.: B2613215
CAS No.: 2169130-85-0
M. Wt: 162.2
InChI Key: AMRGACVZZJSOSF-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonylcyclopropyl)ethan-1-one is a cyclopropane-containing ketone derivative featuring a methanesulfonyl group directly attached to the cyclopropane ring. Methanesulfonyl groups are known for their electron-withdrawing effects, which influence both the stability of the cyclopropane ring and the compound's reactivity in organic transformations such as nucleophilic substitutions or catalytic reactions .

Properties

IUPAC Name

1-(1-methylsulfonylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-5(7)6(3-4-6)10(2,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRGACVZZJSOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 1-(1-methanesulfonylcyclopropyl)ethan-1-one involves synthetic routes that typically include the reaction of cyclopropyl compounds with methanesulfonyl chloride under controlled conditions. The reaction conditions often require the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-Methanesulfonylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(1-methanesulfonylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in biological processes. The methanesulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues

1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (10d)
  • Structure : Features a phenylsulfonyl group at the β-position of the ketone, unlike the methanesulfonyl-substituted cyclopropane in the target compound.
  • Synthesis : Prepared via nucleophilic substitution between 2-bromo-1-cyclopropylethan-1-one and benzenesulfinic acid in DMF (88% yield) .
  • Physical Properties : Melting point = 57–58°C; isolated as a white solid .
  • Applications : Used as a precursor in asymmetric catalysis, demonstrating the sulfonyl group’s role as a directing group .
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
  • Structure : Contains a chlorocyclopropyl group and a triazole moiety.
  • Synthesis: High-yield (93%) nucleophilic substitution between 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole under optimized conditions .
  • Applications : Key intermediate for prothioconazole, a fungicide, highlighting agrochemical relevance .
1-(1-Methylcyclopropyl)ethan-1-one
  • Structure : Simpler analog lacking sulfonyl groups; molecular formula = C₆H₁₀O, average mass = 98.145 .
  • Physical Properties : Lower polarity due to absence of sulfonyl groups, likely resulting in lower melting points compared to sulfonyl derivatives.

Functional Group Variations

Sulfonyl vs. Sulfanyl Derivatives
  • 1-[(3-Cyclopropyl-3-methylbutyl)sulfanyl]ethan-1-one : Contains a sulfanyl (S–) group instead of sulfonyl (SO₂–). Sulfanyl groups are less electron-withdrawing, leading to distinct reactivity in redox or alkylation reactions .
Methanesulfonyl vs. Phenylsulfonyl Derivatives
  • 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b) : Features a dimethyl sulfoximine group. Derivatives like 1f (chloromethyl-substituted) exhibit higher melting points (137.3–138.5°C) due to increased molecular symmetry and intermolecular interactions .

Biological Activity

1-(1-Methanesulfonylcyclopropyl)ethan-1-one, with the CAS number 2169130-85-0, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with biomolecules, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H9O3S
  • Molecular Weight : 163.19 g/mol
  • IUPAC Name : 1-(1-methanesulfonylcyclopropyl)ethan-1-one

Biological Activity Overview

Research indicates that 1-(1-methanesulfonylcyclopropyl)ethan-1-one exhibits significant biological activity, particularly in its interactions with various biomolecules. The compound has been studied for its potential therapeutic applications and mechanisms of action.

The mechanism of action for 1-(1-methanesulfonylcyclopropyl)ethan-1-one involves:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity.
  • Receptor Binding : It shows potential in binding to various receptors, influencing cellular signaling pathways.
  • Biomolecular Interactions : The sulfonyl group may facilitate interactions with nucleophiles, enhancing its biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential in inhibiting tumor growth
Anti-inflammatoryReduces markers of inflammation in cell models
NeuroprotectiveShows promise in protecting neuronal cells

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer properties of 1-(1-methanesulfonylcyclopropyl)ethan-1-one. The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

Table 2: In Vitro Study Results

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)12.5Inhibition of cell growth
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

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